AST-487 (CAS 630124-46-8), also known as NVP-AST487, is an orally active, N,N'-diphenyl urea-class multi-kinase inhibitor targeting FLT3 (Ki = 0.12 µM) and RET (IC50 = 0.88 µM) . In procurement and material selection, this compound is prioritized for its utility as a Type II kinase inhibitor that binds the inactive 'DFG-out' conformation, a property that allows it to bypass specific resistance mutations encountered with first-generation ATP-competitive inhibitors . Beyond its target affinity, AST-487 exhibits quantifiable handling characteristics for laboratory workflows, including a solubility in anhydrous DMSO of ≥ 100 mg/mL and established oral bioavailability in murine models . These baseline properties make it a standard benchmark material for researchers developing in vitro resistance models or conducting in vivo xenograft studies in acute myeloid leukemia (AML) and medullary thyroid cancer (MTC).
Substituting AST-487 with generic multi-kinase inhibitors or first-generation benchmarks like Midostaurin (PKC412) frequently leads to experimental failure in drug-resistant models. Generic ATP-competitive inhibitors typically target the active kinase conformation, rendering them vulnerable to point mutations (such as FLT3-ITD or D835Y) that alter the ATP-binding pocket [1]. AST-487, as a Type II inhibitor, circumvents this by stabilizing the inactive kinase state, maintaining nanomolar potency even in cell lines that have developed >100-fold resistance to Midostaurin [1]. Furthermore, in RET-driven medullary thyroid cancer models, AST-487 not only inhibits kinase autophosphorylation but also actively downregulates RET protein expression and calcitonin gene transcription—a dual mechanism of action that generic RET inhibitors do not reliably replicate [2]. Consequently, utilizing a generic substitute risks incomplete target blockade and failure to accurately model resistant disease states.
When evaluating inhibitors for relapsed acute myeloid leukemia (AML) models, AST-487 demonstrates a distinct quantitative advantage over first-generation benchmarks like PKC412 (Midostaurin). In comparative cellular proliferation assays using PKC412-resistant FLT3-ITD-Ba/F3 cells, AST-487 exhibited approximately 100-fold greater potency than PKC412 [1]. This differential is driven by AST-487's Type II binding mechanism, which stabilizes the inactive 'DFG-out' conformation of the kinase, effectively overriding acquired resistance pathways that render standard therapies ineffective [1].
| Evidence Dimension | Cellular Proliferation IC50 |
| Target Compound Data | IC50 < 5 nM |
| Comparator Or Baseline | PKC412 (Midostaurin) (100-fold lower potency) |
| Quantified Difference | ~100-fold greater potency for AST-487 |
| Conditions | PKC412-resistant FLT3-ITD-Ba/F3 cell viability assay |
Procuring AST-487 allows researchers to establish robust in vitro models for refractory AML, providing a reliable positive control for overcoming Midostaurin resistance.
A major bottleneck in the procurement of multi-kinase inhibitors is poor solubility, which limits maximum dosing and increases vehicle-induced toxicity. AST-487 achieves a solubility of ≥ 100 mg/mL (188.8 mM) in anhydrous DMSO . This high stock concentration allows researchers to utilize minimal DMSO volumes (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) to achieve clear working solutions of ≥ 2.5 mg/mL for in vivo administration . Such solubility parameters are critical for maintaining formulation stability during extended dosing regimens.
| Evidence Dimension | Maximum Stock Solubility |
| Target Compound Data | ≥ 100 mg/mL (188.8 mM) in anhydrous DMSO |
| Comparator Or Baseline | Aqueous buffers (Insoluble) |
| Quantified Difference | Enables >188 mM stock solutions, minimizing required solvent percentage in final aqueous/lipid vehicles |
| Conditions | Anhydrous DMSO at room temperature to 37°C |
High DMSO solubility ensures that buyers can formulate concentrated, stable dosing solutions for animal models without introducing confounding solvent toxicity.
For in vivo efficacy studies, the selection of a kinase inhibitor heavily depends on its pharmacokinetic reliability. Following a single oral gavage dose of 15 mg/kg formulated in 10% NMP/90% PEG300, AST-487 achieves a peak plasma concentration (Cmax) of 0.5 µM within 1 hour[1]. The compound maintains therapeutically relevant plasma levels exceeding 0.1 µM for over 6 hours, with a terminal elimination half-life of 1.5 to 4.2 hours and an overall oral bioavailability of approximately 9.7% [1]. This predictable exposure profile ensures consistent target inhibition between dosing intervals.
| Evidence Dimension | Plasma Concentration (Cmax) and Exposure |
| Target Compound Data | Cmax = 0.5 µM; >0.1 µM sustained for 6 hours |
| Comparator Or Baseline | Baseline vehicle administration |
| Quantified Difference | Maintains plasma concentrations well above the cellular IC50 (<5 nM) for >6 hours post-dose |
| Conditions | 15 mg/kg oral gavage in OF1 mice |
Predictable oral bioavailability and sustained plasma exposure make AST-487 a highly reliable tool compound for once-daily or twice-daily oral dosing in xenograft studies.
AST-487 provides a dual-action mechanism in RET-driven tumor models that differentiates it from standard competitive inhibitors. In NIH3T3-RETC634W xenograft mice, oral administration of AST-487 at 50 mg/kg/day not only caused significant reductions in mean tumor volume, but also induced a dramatic, dose-dependent reduction in total RET protein expression [1]. This target downregulation, coupled with the inhibition of RET autophosphorylation, provides a more comprehensive blockade of oncogenic signaling than simple ATP competition[1].
| Evidence Dimension | Tumor Volume Reduction and Protein Expression |
| Target Compound Data | Significant tumor reduction at ≥30 mg/kg/day; dramatic reduction in RET protein levels |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | Dose-dependent tumor suppression with concurrent loss of RET protein expression |
| Conditions | NIH3T3-RETC634W xenografts in nude mice, 30-50 mg/kg/day oral dosing |
Buyers requiring a potent positive control for medullary thyroid cancer models can rely on AST-487 to achieve both tumor regression and measurable target protein degradation.
AST-487 is an established tool compound for investigating resistance mechanisms in FLT3-ITD and D835Y mutant cell lines, specifically utilized for overriding resistance to first-generation inhibitors like Midostaurin in comparative assays [1].
Due to its established oral bioavailability and formulation compatibility in standard vehicles (e.g., PEG300/Tween-80), AST-487 serves as a reliable positive control for tumor regression and RET protein downregulation in murine xenograft models [2].
As a characterized Type II inhibitor, AST-487 is utilized in biochemical assays to stabilize and study the 'DFG-out' inactive conformation of kinases, providing a structural benchmark against Type I active-state inhibitors[1].
Recent applications leverage AST-487 to suppress RET-kinase-driven hTERT expression in bladder cancer models, offering a targeted approach to study telomerase regulation in oncology[3].